molecular formula C11H12N2O B1268260 7-Amino-4,6-dimethyl-quinolin-2-ol CAS No. 58336-28-0

7-Amino-4,6-dimethyl-quinolin-2-ol

Cat. No. B1268260
CAS RN: 58336-28-0
M. Wt: 188.23 g/mol
InChI Key: ABQYXNJQAUIVJZ-UHFFFAOYSA-N
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Description

7-Amino-4,6-dimethyl-quinolin-2-ol is a chemical compound with the molecular formula C11H12N2O . It is a heterocyclic compound that has versatile applications in the fields of industrial and synthetic organic chemistry .


Synthesis Analysis

The synthesis of 7-Amino-4,6-dimethyl-quinolin-2-ol and similar compounds has been reported in the literature. Various synthesis protocols have been used for the construction of this scaffold. For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of 7-Amino-4,6-dimethyl-quinolin-2-ol consists of a benzene ring fused with a pyridine moiety . The InChI code for this compound is 1S/C11H12N2O/c1-6-4-11(14)13-10-5-9(12)7(2)3-8(6)10/h3-5H,12H2,1-2H3,(H,13,14) .


Physical And Chemical Properties Analysis

7-Amino-4,6-dimethyl-quinolin-2-ol has a molecular weight of 188.23 . Its melting point is 360 degrees Celsius (decomposition) .

Scientific Research Applications

  • Pharmaceutical Chemistry

    • Quinoline and its analogues have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in the field of medicinal chemistry .
    • Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry .
    • Quinoline derivatives have shown a broad spectrum of bio-responses, including anticancer , antioxidant , anti-inflammatory , antimalarial , anti-SARS-CoV-2 , and antituberculosis activities .
  • Synthetic Organic Chemistry

    • Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry .
    • A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold .
    • Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are also useful for the construction and functionalization of this compound .
  • Antimicrobial Activity

    • Quinoline derivatives have shown potential in vitro antimicrobial activity against various bacterial strains such as V. cholera, B. subtilis, K. pneumoniae, S. aureus, and E. coli .
  • Antifungal Activity

    • The synthesis, spectroscopic characterization, and antifungal activity of 7-amino-4-methylquinolin-2(1H)-one has been carried out successfully .
  • Industrial Chemistry

    • Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry .
    • A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold .
    • Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are also useful for the construction and functionalization of this compound .
  • Chemical Synthesis

    • The authors claim that this method worked nicely with both electron-donating and electron-withdrawing substituent groups at the ortho-, meta-, and para-positions of the phenyl ring .
    • Combes/Conrad–Limpach quinoline synthesis is the condensation of a primary aryl amine with a 1,3-diketone or b-keto-aldehyde or 1,3-dialdehyde, giving an enamine intermediate which is further heated in a strong acid, and later cyclodehydration to afford quinoline .

Safety And Hazards

The safety data sheet indicates that 7-Amino-4,6-dimethyl-quinolin-2-ol causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

7-amino-4,6-dimethyl-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-6-4-11(14)13-10-5-9(12)7(2)3-8(6)10/h3-5H,12H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABQYXNJQAUIVJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1N)NC(=O)C=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40327905
Record name 7-Amino-4,6-dimethyl-quinolin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40327905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Amino-4,6-dimethyl-quinolin-2-ol

CAS RN

58336-28-0
Record name 7-Amino-4,6-dimethyl-quinolin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40327905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-AMINO-4,6-DIMETHYL-2-QUINOLINOL
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